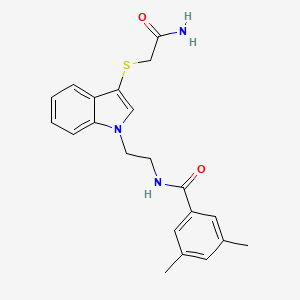![molecular formula C22H18N2O3 B2829795 N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide CAS No. 223261-58-3](/img/structure/B2829795.png)
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . They are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .
Synthesis Analysis
There are several synthetic protocols to construct DBO and DBO derivatives. The reported methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Molecular Structure Analysis
The DBO ring system is of particular interest because it is found in many physiologically active compounds . Three isomeric forms of dibenzoxazepine systems are possible – dibenz[b,f][1,4]oxazepine (DBO), dibenz[b,e][1,4]oxazepine, and dibenz[c,f][1,2]oxazepine .Chemical Reactions Analysis
The synthesis of DBO derivatives often involves reactions such as cyclocondensation, copper catalysis, 1,3-dipolar cycloaddition, and domino reactions .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Applications
Research on dibenzothiazepine derivatives, similar in structure to the mentioned compound, has shown promising antimicrobial and antitumor properties. These compounds, including quetiapine and others within the benzothiazole and dibenzothiazepine classes, have been explored for their efficacy against various pathogens and cancer cells. The exploration of benzothiazoles, for instance, has revealed a broad spectrum of biological activities, highlighting their potential in developing new therapeutic agents against diseases like tuberculosis and cancer (Ahmed et al., 2012).
Neurobiological and Psychiatric Research
Compounds related to dibenzoxazepine have been extensively studied for their neurobiological effects and applications in treating psychiatric disorders. For example, quetiapine, a dibenzothiazepine derivative, has been utilized in managing schizophrenia and Parkinson's disease-related psychosis. It operates through a unique mechanism involving serotonin and dopamine receptors, offering an atypical antipsychotic treatment with a favorable side effect profile compared to traditional antipsychotics (Cheer & Wagstaff, 2004).
Antioxidant Activity and Chemical Analysis
Research has also focused on the antioxidant properties of related compounds, which are crucial in mitigating oxidative stress-related diseases. Analytical methods have been developed to assess the antioxidant activity of these compounds, demonstrating their potential in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Synthetic Chemistry and Drug Development
The synthetic accessibility and versatility of dibenzoxazepine and its derivatives have made them a focal point in drug discovery and development. Their structural modifications have led to the discovery of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. The development of efficient synthetic methods for these compounds is crucial for advancing pharmacotherapy and understanding their mechanisms of action (Ibrahim, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-3-6-15(7-4-13)21(25)23-16-8-10-19-17(12-16)22(26)24-18-11-14(2)5-9-20(18)27-19/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMDWYPBNRBALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

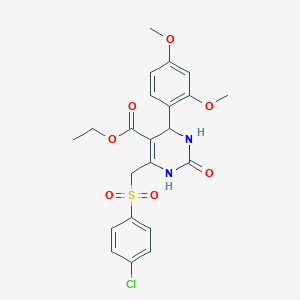
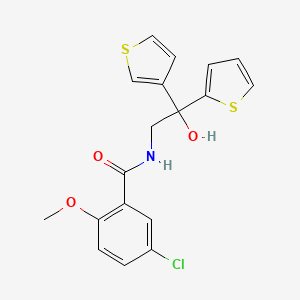
![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)
![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2829721.png)
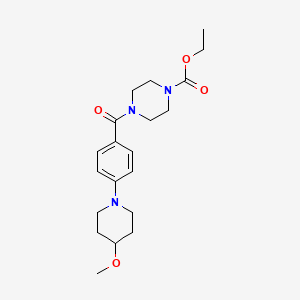

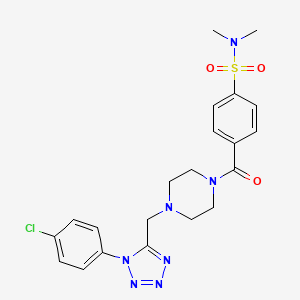
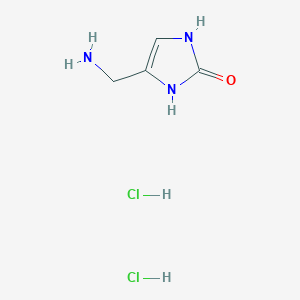
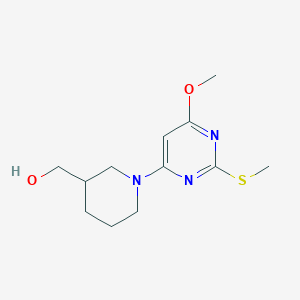
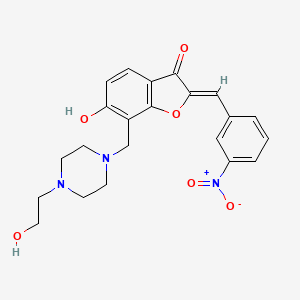
![N-(1,3-benzodioxol-5-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2829733.png)
